molecular formula C6H13NO2 B109820 N,N-Diethyl-2-hydroxyacetamide CAS No. 39096-01-0

N,N-Diethyl-2-hydroxyacetamide

Cat. No. B109820
CAS RN: 39096-01-0
M. Wt: 131.17 g/mol
InChI Key: RZCCQWOCSZOHMQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-hydroxyacetamide, also known as N,N-Diethylglycolamide, is a chemical compound with the formula HOCH2CON(C2H5)2 . It has a molecular weight of 131.17 g/mol .


Molecular Structure Analysis

The molecular structure of N,N-Diethyl-2-hydroxyacetamide consists of a hydroxyacetamide group attached to two ethyl groups . The exact structure and its analysis are not provided in the search results.


Physical And Chemical Properties Analysis

N,N-Diethyl-2-hydroxyacetamide has a density of 1.009 g/mL at 25 °C . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

. It’s also known as N,N-Diethylglycolamide . This compound is used in proteomics research , which is a branch of molecular biology that studies proteins, particularly their structures and functions.

One specific application of “N,N-Diethyl-2-hydroxyacetamide” is in the synthesis of derivatives of N,N-Diethyl-2-{[7-methoxy-4-(phenylamino)quinazolin-6-yl]oxy}acetamide . This research falls under the field of organic chemistry, specifically in the area of drug design and discovery .

The method of application involves chemical synthesis, where “N,N-Diethyl-2-hydroxyacetamide” is used as a starting material or reagent . The exact experimental procedures and technical details would depend on the specific synthesis route and the desired derivative .

  • Gene Editing

    • “N,N-Diethyl-2-hydroxyacetamide” is used in gene editing research . Gene editing is a method of altering the DNA of a cell or organism to treat a disease, improve crop yield, or for other scientific purposes .
    • The compound may be used as a reagent or a part of a larger molecular structure in these studies .
    • The specific methods of application and experimental procedures would depend on the particular gene editing technique being used .
    • The outcomes of this research could potentially lead to advancements in medical treatments, agriculture, and other fields .
  • Molecular Simulations

    • “N,N-Diethyl-2-hydroxyacetamide” can be used in molecular simulations . Molecular simulations are computational methods used to model or mimic the behavior of molecules.
    • The compound could be used as a part of a larger molecular system, or its properties could be studied in detail .
    • The methods of application would involve computational techniques and software such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
    • The outcomes of these simulations could provide insights into the properties and behavior of the molecule, which could be useful in fields such as drug design, materials science, and biochemistry .
  • Environmental Technology

    • “N,N-Diethyl-2-hydroxyacetamide” could potentially be used in environmental technology .
    • This compound could be used as a catalyst in the degradation of selected xenobiotics .
    • The methods of application would involve using the compound as a catalyst in a chemical reaction .
    • The outcomes of this research could potentially lead to advancements in environmental technology, particularly in the degradation of harmful substances .
  • Biochemical Research

    • “N,N-Diethyl-2-hydroxyacetamide” is used in biochemical research .
    • This compound could be used as a reagent or a part of a larger molecular structure in these studies .
    • The specific methods of application and experimental procedures would depend on the particular biochemical technique being used .
    • The outcomes of this research could potentially lead to advancements in various fields of biology and medicine .

Safety And Hazards

While specific safety and hazard information for N,N-Diethyl-2-hydroxyacetamide is not available in the search results, general safety measures for handling chemicals include washing hands and exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-diethyl-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7(4-2)6(9)5-8/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCCQWOCSZOHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399767
Record name N,N-Diethyl-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2-hydroxyacetamide

CAS RN

39096-01-0
Record name N,N-Diethyl-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-2-hydroxyacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.20 g (9.9 mmol) of 2-(benzyloxy)-N,N-diethylacetamide were dissolved in 45 ml of ethyl acetate, and 200 mg of Pd/C (10%) were added. The reaction mixture was stirred under an atmosphere of hydrogen for 24 hours and then filtered through kieselguhr. The filtrate was evaporated to dryness, and N,N-diethyl-2-hydroxyacetamide was obtained as a colorless residue.
Name
2-(benzyloxy)-N,N-diethylacetamide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HM Weaver-Guevara, RW Fitzgerald… - Canadian Journal of …, 2017 - cdnsciencepub.com
Interest in the low carbonyl IR frequency of 2-hydroxy-N,N-bis(2-hydroxyethyl)acetamide (2) initially prompted our interest in the amide rotational barrier of this molecule and four related …
Number of citations: 2 cdnsciencepub.com
L Stavitskaya, J Shim, JR Healy, RR Matsumoto… - Bioorganic & medicinal …, 2012 - Elsevier
A series of phenylpropyloxyethylamines and cinnamyloxyethylamines were synthesized as deconstructed analogs of 14-phenylpropyloxymetopon and analyzed for opioid receptor …
Number of citations: 3 www.sciencedirect.com
H Adams, E Chekmeneva, CA Hunter… - Journal of the …, 2013 - ACS Publications
The association constants for a family of 96 closely related zinc porphyrin–pyridine ligand complexes have been measured in two different solvents, toluene and 1,1,2,2-…
Number of citations: 53 pubs.acs.org
A Hoogendoorn, TD Avery, J Li, C Bursill… - Trends in …, 2021 - cell.com
Fumarates are successfully used for the treatment of psoriasis and multiple sclerosis. Their antioxidative, immunomodulatory, and neuroprotective properties make fumarates attractive …
Number of citations: 15 www.cell.com
H Sun, CA Hunter, C Navarro… - Journal of the American …, 2013 - ACS Publications
Effective molarity (EM) is a key parameter that determines the efficiency of a range of supramolecular phenomena from the folding of macromolecules to multivalent ligand binding. …
Number of citations: 56 pubs.acs.org
L Stavitskaya - 2011 - archive.hshsl.umaryland.edu
The mu opioid agonist morphine is the standard for severe pain management. Despite the ability of morphine to treat severe pain, there are significant side effects which often cause …
Number of citations: 1 archive.hshsl.umaryland.edu
RW Fitzgerald - 2022 - search.proquest.com
Two model oxepins were synthesized in an attempt to model the metabolism of benzene in the human liver. 4, 5-Benzoxepin was subjected to similar enzyme reactions that the oxepin …
Number of citations: 2 search.proquest.com
N Davis, NKS Davis - 2011 - ora.ox.ac.uk
This thesis describes the synthesis of a novel family of porphyrins fused to anthracenes, together with investigations into their optical and electrochemical properties, as well as …
Number of citations: 4 ora.ox.ac.uk
VI Boyko, RV Rodik, IN Severenchuk, ZV Voitenko… - …, 2007 - thieme-connect.com
A novel method for the synthesis of 2, 2-dimethyl-1, 3-dioxolan-4-one, as well as the syntheses of amides of glycolic acid via its reaction with secondary amines, is described. …
Number of citations: 12 www.thieme-connect.com

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